molecular formula C6H13FN2 B2880144 1-(2-Fluoroethyl)pyrrolidin-3-amine CAS No. 1440536-95-7

1-(2-Fluoroethyl)pyrrolidin-3-amine

Cat. No.: B2880144
CAS No.: 1440536-95-7
M. Wt: 132.182
InChI Key: OQCMDZGGANYOGK-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)pyrrolidin-3-amine is a chemical compound with the CAS Number: 1440536-95-7 . It has a molecular weight of 132.18 and is typically stored at 4 degrees Celsius . The compound is usually in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 132.18 . It is typically stored at 4 degrees Celsius and is usually in liquid form .

Scientific Research Applications

Synthetic Chemistry Applications

  • Complex Synthesis and Characterization : A study by Amirnasr et al. (2002) focused on synthesizing a series of complexes using amines, including pyrrolidine, to explore their structural characteristics through X-ray crystallography, highlighting the utility of such amines in complex formation and characterization Amirnasr, M., Schenk, K., & Meghdadi, S. (2002).

  • Hydrogen-bond Basicity : Research by Graton et al. (2001) utilized secondary amines, including pyrrolidine, to establish a spectroscopic scale of hydrogen-bond basicity, critical for understanding interactions in chemical and biological systems Graton, J., Berthelot, M., & Laurence, C. (2001).

Organocatalysis

  • Fluorinated Organocatalyst : A fluorinated secondary amine organocatalyst was studied by Sparr et al. (2009) for its potential in asymmetric synthesis, demonstrating the influence of fluorine on enhancing asymmetric induction in organocatalytic reactions Sparr, C., Schweizer, W., Senn, H., & Gilmour, R. (2009).

Sensor Development

  • Fluoroionophore for Metal Sensing : Maity and Govindaraju (2010) developed a pyrrolidine-based fluoroionophore for selective sensing of Al(3+) ions, showcasing the potential of such structures in the development of selective and sensitive chemical sensors Maity, D., & Govindaraju, T. (2010).

Material Science

  • Polysubstituted and Fused Pyridines Synthesis : Song et al. (2016) introduced a one-pot reaction sequence for the synthesis of variously substituted pyridines, highlighting the versatility of fluorinated intermediates in constructing complex molecular architectures Song, Z., Huang, X., Yi, W.-b., & Zhang, W. (2016).

Safety and Hazards

The compound has been assigned the GHS02 and GHS05 pictograms, indicating that it is flammable and corrosive . The hazard statements H226, H314, and H335 indicate that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Pyrrolidine compounds, such as 1-(2-Fluoroethyl)pyrrolidin-3-amine, are of great interest in drug discovery due to their versatility . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Properties

IUPAC Name

1-(2-fluoroethyl)pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2/c7-2-4-9-3-1-6(8)5-9/h6H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCMDZGGANYOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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